(3-Fluorobenzyl)hydrazine dihydrochloride (3-Fluorobenzyl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1000805-94-6
VCID: VC2680049
InChI: InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
SMILES: C1=CC(=CC(=C1)F)CNN.Cl.Cl
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08 g/mol

(3-Fluorobenzyl)hydrazine dihydrochloride

CAS No.: 1000805-94-6

Cat. No.: VC2680049

Molecular Formula: C7H11Cl2FN2

Molecular Weight: 213.08 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluorobenzyl)hydrazine dihydrochloride - 1000805-94-6

Specification

CAS No. 1000805-94-6
Molecular Formula C7H11Cl2FN2
Molecular Weight 213.08 g/mol
IUPAC Name (3-fluorophenyl)methylhydrazine;dihydrochloride
Standard InChI InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Standard InChI Key QQOXKVIRUHMNPF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CNN.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)F)CNN.Cl.Cl

Introduction

Chemical Identity and Nomenclature

(3-Fluorobenzyl)hydrazine dihydrochloride, with the CAS number 1000805-94-6, is a chemical compound belonging to the hydrazine class. This compound has several alternative names in scientific literature, creating potential confusion during literature searches.

Table 1: Identification and Nomenclature

ParameterInformation
CAS Number1000805-94-6
IUPAC Name(3-fluorophenyl)methylhydrazine;dihydrochloride
Synonyms[(3-fluorophenyl)methyl]hydrazine dihydrochloride; 1-(3-Fluorobenzyl)hydrazine 2HCl; ((3-Fluorophenyl)methyl)hydrazine dihydrochloride; 3-fluorobenzylhydrazine dihydrochloride; Hydrazine, [(3-fluorophenyl)methyl]-, hydrochloride (1:2)
MDL NumberMFCD20233303
EC Number835-575-4
PubChem CID56604648

The compound represents a dihydrochloride salt of a substituted hydrazine moiety with a 3-fluorobenzyl functional group .

Structural Characteristics

Molecular Properties

(3-Fluorobenzyl)hydrazine dihydrochloride possesses a distinctive molecular structure with specific chemical properties that influence its reactivity and applications.

Table 2: Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₁Cl₂FN₂
Molecular Weight213.08 g/mol
Standard InChIInChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Standard InChIKeyQQOXKVIRUHMNPF-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)F)CNN.Cl.Cl

The structural composition includes a benzene ring with a fluorine substituent at the meta position, a methylene bridge connecting to a hydrazine group, and two hydrochloride moieties that form the salt .

Structural Representation

The compound consists of a 3-fluorobenzyl group attached to a hydrazine moiety, with the entire structure neutralized as a dihydrochloride salt. The meta-positioned fluorine atom on the benzene ring contributes to the compound's unique chemical behavior and potential applications .

Physical Properties

Physical State and Appearance

(3-Fluorobenzyl)hydrazine dihydrochloride typically appears as a white to off-white crystalline solid at room temperature. Its physical characteristics make it suitable for laboratory handling and storage under appropriate conditions .

ParameterRecommendation
Storage Temperature2-8°C (refrigerated)
AtmosphereUnder inert gas (nitrogen or argon)
Container TypeTightly sealed, moisture-resistant
Light SensitivityStore in dark or amber containers
Shelf LifeTypically 2 years when properly stored

The compound demonstrates hygroscopic tendencies and may degrade under exposure to atmospheric moisture, oxygen, or elevated temperatures .

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
STOT SECategory 3H335: May cause respiratory irritation

These classifications are based on notifications to the ECHA C&L Inventory and indicate that the compound requires careful handling .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P317IF SWALLOWED: Get medical help
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P317If skin irritation occurs: Get medical help
P337+P317If eye irritation persists: Get medical help
P403+P233Store in a well-ventilated place. Keep container tightly closed

Implementation of these safety measures is essential for minimizing exposure risks in research and laboratory environments .

Synthetic Methods and Preparation

The synthesis of (3-Fluorobenzyl)hydrazine dihydrochloride typically follows established procedures for preparing substituted phenylhydrazine derivatives.

General Synthetic Route

The most common synthetic pathway involves:

  • Diazotization of 3-fluorobenzylamine

  • Reduction of the diazonium salt

  • Acidification with hydrochloric acid to form the dihydrochloride salt

This sequence follows the general synthetic approach described for related phenylhydrazine compounds, although specific modifications may be implemented for optimizing yield and purity .

Alternative Synthesis Methods

An alternative approach involves:

  • Treatment of 3-fluorobenzyl alcohol with triphenylphosphine and N-hydroxyphthalimide

  • Reaction with diisopropylazodicarboxylate

  • Hydrazinolysis with hydrazine monohydrate

  • Acidification with hydrochloric acid to obtain the dihydrochloride salt

This methodology can be advantageous when starting from benzyl alcohols rather than aniline derivatives.

Applications in Research and Development

Organic Synthesis

(3-Fluorobenzyl)hydrazine dihydrochloride serves as a valuable building block in organic synthesis, particularly for the preparation of:

  • Heterocyclic compounds including indoles, carbazoles, and pyrazoles

  • Fluorinated pharmacophores in medicinal chemistry

  • Hydrazone-based linkers in materials science

The presence of the fluorine atom at the meta position provides distinctive electronic properties that influence reactivity patterns and product distributions .

Pharmaceutical Research

In pharmaceutical research, this compound has demonstrated potential in several areas:

Table 6: Research Applications in Pharmaceutical Development

Application AreaPotential Utility
Drug DiscoveryBuilding block for fluorinated drug candidates
Enzyme InhibitorsComponent in targeted enzyme inhibitory compounds
Structure-Activity Relationship StudiesFluorine-substituted analog for comparative bioactivity analysis
Probe DevelopmentPrecursor for fluorinated chemical probes

The presence of fluorine in pharmaceutical compounds often enhances metabolic stability and membrane permeability, making fluorinated hydrazine derivatives valuable in medicinal chemistry research .

Related Compounds and Comparative Properties

Structural Analogs

Several structural analogs share similarities with (3-Fluorobenzyl)hydrazine dihydrochloride, including:

Table 7: Structural Analogs and Related Compounds

CompoundCAS NumberStructural Difference
(3-Fluorophenyl)hydrazine hydrochloride2924-16-5Lacks methylene bridge
(4-Fluorobenzyl)hydrazine dihydrochlorideNot availableFluorine at para position
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride1138036-54-0Additional chloro substituent
(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride1185081-71-3Additional methoxy group

These analogs demonstrate how subtle structural modifications can influence physical properties, reactivity, and biological activity profiles .

Structure-Property Relationships

The position and nature of substituents on the benzene ring significantly influence the compound's:

  • Solubility profile in various solvents

  • Reactivity in chemical transformations

  • Potential biological activities

  • Physical properties including melting point and stability

These structure-property relationships guide the selection of specific hydrazine derivatives for targeted applications in research and development.

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